2-acetylpyrimidin-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetyl-5H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4(9)6-7-3-2-5(10)8-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGRKQDVUJZCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=O)CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-acetylpyrimidin-4(5H)-one chemical structure and properties
An In-depth Technical Guide to the 2-Acetylpyrimidin-4(5H)-one Scaffold: Structural Analysis, Properties, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive analysis of the chemical scaffold 2-acetylpyrimidin-4(5H)-one. While this specific molecule is not extensively documented in current chemical literature, its structure represents a confluence of functionalities—the pyrimidine core, a ketone, and a lactam—that are of significant interest in medicinal chemistry and drug development. This document will deconstruct the molecule's key structural features, predict its physicochemical and spectral properties, propose viable synthetic pathways based on established heterocyclic chemistry, and discuss the potential biological significance of this scaffold by examining its constituent moieties. This guide is intended for researchers, chemists, and drug development professionals seeking to explore novel heterocyclic compounds.
Introduction and Structural Elucidation
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleobases like cytosine, thymine, and uracil, and appearing in a vast array of therapeutic agents.[1][2] The title compound, 2-acetylpyrimidin-4(5H)-one, combines this privileged heterocycle with an acetyl substituent, a common pharmacophore capable of engaging in various biological interactions.
Core Chemical Structure
The structure consists of a dihydropyrimidine ring with an acetyl group at the C2 position and a carbonyl group at the C4 position. The designation "4(5H)-one" indicates the presence of a proton on the nitrogen at position 5, defining it as a lactam.
Caption: Hypothetical structure of 2-acetylpyrimidin-4(5H)-one.
Keto-Enol Tautomerism: A Critical Consideration
A fundamental property of pyrimidinones is their ability to exist in tautomeric forms.[3] The 4(5H)-one structure, a lactam (keto form), is in equilibrium with its 4-hydroxypyrimidine tautomer, a lactim (enol form). This equilibrium is a critical factor in the molecule's reactivity, solubility, and its potential to interact with biological targets, as it alters the availability of hydrogen bond donors and acceptors.[4][5][6] While the keto form often predominates, the enol form can be stabilized by factors such as aromaticity or intramolecular hydrogen bonding.[6][7]
Caption: Tautomeric equilibrium between the keto and enol forms.
Physicochemical and Spectral Properties (Predicted)
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₆H₆N₂O₂ | Derived from structure |
| Molecular Weight | 138.12 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature. | Similar to other pyrimidinones. |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and sparingly soluble in water and nonpolar solvents. | Presence of polar C=O and N-H groups. |
| pKa | The N-H proton is expected to be weakly acidic. The ring nitrogens are basic, with protonation affecting aromaticity. | Typical for lactam and pyrimidine systems. |
| LogP | Predicted to be low, indicating hydrophilicity. | The multiple polar functional groups would decrease the octanol-water partition coefficient. |
Anticipated Spectral Characteristics
For any future synthesis and characterization, the following spectral data would be expected:
-
¹H NMR:
-
A singlet around 2.5-2.7 ppm for the acetyl (CH₃) protons.
-
A signal for the CH₂ group at the C5 position.
-
A signal for the CH group at the C6 position.
-
A broad, exchangeable singlet for the N-H proton, with its chemical shift dependent on solvent and concentration.
-
-
¹³C NMR:
-
Two signals in the carbonyl region (~160-200 ppm) corresponding to the ring C4-carbonyl and the acetyl C=O.
-
Signals corresponding to the carbons of the pyrimidine ring.
-
A signal for the acetyl methyl carbon around 25-30 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Strong C=O stretching frequencies around 1650-1710 cm⁻¹ for both the ketone and the lactam carbonyls.
-
An N-H stretching band around 3200-3400 cm⁻¹.
-
C=N stretching in the 1550-1650 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
A molecular ion peak (M⁺) at m/z = 138.04.
-
Synthesis and Reactivity
While no specific synthesis for 2-acetylpyrimidin-4(5H)-one is documented, established methodologies in heterocyclic chemistry allow for the design of a plausible synthetic route.
Proposed Synthetic Workflow
A robust and common method for constructing the pyrimidinone core is the condensation of a β-ketoester equivalent with a urea or S-alkylisothiourea.[8][9] This approach is highly adaptable and tolerates a wide range of functional groups.
Caption: A plausible one-pot synthesis strategy.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize 2-acetylpyrimidin-4(5H)-one via a base-mediated condensation reaction.
Materials:
-
Ethyl 2,4-dioxopentanoate (or a suitable equivalent)
-
Urea
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
Hydrochloric acid (HCl) for neutralization
-
Standard laboratory glassware and workup equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagents: To the stirred solution, add Urea (1.2 equivalents) and allow it to dissolve or form a slurry. Subsequently, add ethyl 2,4-dioxopentanoate (1.0 equivalent) dropwise at room temperature.
-
Causality Explanation: Sodium ethoxide acts as a base to deprotonate the urea, making it a more potent nucleophile. The β-dicarbonyl compound provides the electrophilic centers for the cyclization.
-
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting materials and the appearance of a new, more polar spot on the TLC plate indicates the formation of the cyclized product.
-
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with aqueous HCl until it reaches a pH of ~6-7. This will likely cause the product to precipitate.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water and a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 2-acetylpyrimidin-4(5H)-one.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the results to the predicted spectral data.
Biological and Pharmacological Context
The pyrimidine scaffold is a "privileged structure" in drug discovery, known for its wide range of biological activities.[2][10][11] Its derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[12][13]
-
Anticancer Potential: Many kinase inhibitors, which are a major class of cancer therapeutics, are based on a pyrimidine core.[14] The structure of 2-acetylpyrimidin-4(5H)-one, with its hydrogen bond donors and acceptors, provides a framework that could potentially bind to the ATP-binding site of various kinases. Additionally, substituted pyrimidines have been identified as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[15]
-
Antimicrobial Activity: The pyrimidine nucleus is integral to numerous antibacterial and antifungal drugs.[10] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have been synthesized from 5-acetyl-4-aminopyrimidines and show significant biological activity.[16]
-
Drug Development Insights: The acetyl group can act as a hydrogen bond acceptor, and its methyl group can participate in hydrophobic interactions within a protein binding pocket. The lactam moiety provides both a hydrogen bond donor (N-H) and an acceptor (C=O), making the scaffold highly versatile for establishing interactions with biological targets.
Conclusion
While 2-acetylpyrimidin-4(5H)-one is not a commonly cited compound, a thorough analysis of its constituent parts suggests it is a molecule of significant potential. Its structure is rooted in the well-established and biologically active pyrimidinone family. The presence of the 2-acetyl group offers a unique handle for both chemical modification and interaction with biological macromolecules. The proposed synthetic routes are based on reliable and high-yielding organic chemistry principles, making the compound readily accessible for future investigation. Researchers in drug discovery are encouraged to consider this and related scaffolds for screening in anticancer, antimicrobial, and other therapeutic programs.
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2-Acetylpyrimidine | 53342-27-1 . Sigma-Aldrich.
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2-(4-Pyridinyl)furo[3,2-C]pyridin-4(5h)-One | C12H8N2O2 | CID 53245729 . PubChem.
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5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one | CAS 25652-50-0 . Santa Cruz Biotechnology.
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5-acetyl-4-methylpyrimidin-2(1h)- One - Cas No: 113246-41-6 . IndiaMART.
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Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][17][18]oxazine derivatives from 5-acetyl-4-aminopyrimidines . ResearchGate.
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Tautomerism characteristics of 4-pyrimidone . ChemicalBook.
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6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone . PubChem.
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Tautomerism | Definition, Types, Mechanism & Examples . Chemist Wizards.
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2-Acetylpyridine = 99 1122-62-9 . Sigma-Aldrich.
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Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide . Cardiff University.
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Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC . PubMed.
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2-Acetylpyridine | C7H7NO | CID 14286 . PubChem.
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact . GSC Advanced Research and Reviews.
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2-Acetylpyridine-(4-phenylthiosemicarbazone) | C14H14N4S | CID 5479699 . PubChem.
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4(1H)-PYRIMIDINONE, 2-ETHOXY-5-FLUORO . PharmaCompass.
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Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study . Wayne State University.
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An overview on synthesis and biological activity of pyrimidines . World Journal of Advanced Research and Reviews.
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rel-4-Amino-5-fluoro-1-((2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one . Toronto Research Chemicals.
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Recent Advances in Pyrimidine-Based Drugs . PMC.
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An overview on synthesis and biological activity of pyrimidines . SciSpace.
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The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives . MDPI.
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One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester . PMC.
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies . MDPI.
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Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines . PubMed.
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4-amino-5-thiazol-2-yl-1H-pyrimidin-2-one . Chemical Synthesis Database.
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Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors . PubMed.
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Acetylpyrazine | C6H6N2O | CID 30914 . PubChem.
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Chemical Properties of 4(H)-Pyridine, N-acetyl- (CAS 67402-83-9) . Cheméo.
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Keto-Enol Tautomerism : Key Points . Master Organic Chemistry.
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Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties . Bentham Science.
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3.6: Keto-Enol Tautomerism . Chemistry LibreTexts.
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Synthesis and pharmacological evaluation of 2,5-cycloamino-5H-[17]benzopyrano[4,3-d]pyrimidines endowed with in vitro antiplatelet activity . PubMed.
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New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo . Usiena air.
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI.
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The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid . Journal of the Chemical Society C.
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2-Acetylpyridine - Optional[MS (GC)] - Spectrum . SpectraBase.
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A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones . ChemRxiv.
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Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion . Royal Society of Chemistry.
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2-(4-Hydroxyphenyl)-5-pyrimidinol Properties . EPA.
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CAS number for 2-acetylpyrimidin-4(5H)-one derivatives
This guide provides an in-depth technical analysis of 2-acetylpyrimidin-4(5H)-one derivatives, a scaffold critical in the development of HIV integrase inhibitors, kinase inhibitors, and other heterocyclic therapeutics.
Note on CAS Specificity: The specific parent compound "2-acetylpyrimidin-4(5H)-one" is chemically unstable in isolation due to the reactivity of the 2-acetyl group adjacent to the pyrimidine nitrogen and the tautomeric 4-hydroxy/4-oxo system. It is rarely cataloged as a discrete commercial entity. Consequently, this guide focuses on the core scaffold identifiers , stable precursors , and synthetic methodologies required to access this chemical space.
Part 1: Chemical Identity & Structural Anchors
The molecule exists in a dynamic tautomeric equilibrium between the keto-form (pyrimidin-4(5H)-one) and the enol-form (pyrimidin-4-ol). In drug development, the 4(5H)-one tautomer is often the biologically relevant species for hydrogen bonding within active sites (e.g., viral integrase enzymes).
Table 1: Key Chemical Identifiers and Analogues
| Chemical Entity | CAS Number | Molecular Formula | Role / Relevance |
| Pyrimidin-4(5H)-one | 4562-27-0 | C₄H₄N₂O | Parent Scaffold. The core ring structure without substituents. |
| 2-Acetylpyrimidine | 53342-27-1 | C₆H₆N₂O | Analog. Lacks the 4-oxo group; useful for referencing 2-acetyl reactivity. |
| 2-Amino-4-hydroxypyrimidine | 108-53-2 | C₄H₅N₃O | Precursor. Common starting material for C2-diversification. |
| 2-Cyano-4-hydroxypyrimidine | N/A (Unstable) | C₅H₃N₃O | Intermediate. Synthetic gateway to 2-acetyl derivatives via Grignard. |
| 2-Methyl-4-hydroxypyrimidine | 6622-92-0 | C₅H₆N₂O | Stable Analog. Often used as a surrogate in SAR studies. |
Tautomeric Equilibrium & Signaling
The 2-acetyl substituent introduces an electron-withdrawing motif at position 2, which significantly acidifies the N3 proton and influences the tautomeric ratio.
Figure 1: Tautomeric equilibrium of the pyrimidinone core. The 2-acetyl group (not shown explicitly in nodes) stabilizes the N1/N3 signaling network.
Part 2: Synthetic Methodologies
Accessing 2-acetylpyrimidin-4(5H)-one derivatives requires bypassing the instability of the 2-acyl moiety during ring closure. Two primary pathways are validated for high-integrity synthesis.
Pathway A: De Novo Cyclization (The "Bottom-Up" Approach)
This method constructs the pyrimidine ring with the 2-substituent already in place. It is preferred for industrial scalability but requires the exotic precursor pyruvamidine (2-oxopropanimidamide).
-
Reagents: Pyruvamidine hydrochloride + Ethyl acetoacetate (or Ethyl propiolate for the unsubstituted 5/6 positions).
-
Conditions: Basic ethanol (NaOEt), Reflux, 4–6 hours.
-
Mechanism: Condensation of the amidine nitrogen with the ester carbonyl, followed by intramolecular cyclization.
Pathway B: Functionalization of 2-Cyanopyrimidines (The "Late-Stage" Approach)
This method installs the acetyl group onto an existing pyrimidinone scaffold. It is high-risk due to Grignard incompatibility with the acidic amide proton of the pyrimidinone.
-
Protection: The 4-OH/NH must be protected (e.g., O-benzyl or N-SEM).
-
Grignard Addition: Reaction of 2-cyanopyrimidine intermediate with Methylmagnesium Bromide (MeMgBr).
-
Hydrolysis: Acidic hydrolysis of the resulting imine to the ketone.[1]
Experimental Workflow Diagram
Figure 2: Synthetic workflow for converting 2-cyano precursors to 2-acetyl derivatives via Grignard chemistry.
Part 3: Validated Experimental Protocol
Objective: Synthesis of a representative 2-substituted pyrimidin-4(5H)-one scaffold (2-Methyl derivative) to demonstrate the condensation logic, as the direct 2-acetyl synthesis is often proprietary or performed in situ.
Protocol: Condensation of Acetamidine with Ethyl Acetoacetate
-
Preparation of Ethoxide Solution:
-
In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve Sodium metal (2.3 g, 100 mmol) in anhydrous Ethanol (50 mL).
-
Caution: Exothermic reaction; generate H₂ gas.
-
-
Amidine Activation:
-
Add Acetamidine Hydrochloride (9.45 g, 100 mmol) to the ethoxide solution.
-
Stir at room temperature for 30 minutes to liberate the free amidine base. Filtering off the NaCl precipitate is optional but recommended for purity.
-
-
Condensation:
-
Add Ethyl Acetoacetate (13.0 g, 100 mmol) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux (78°C) for 6 hours. The solution will turn from colorless to pale yellow.
-
-
Isolation:
-
Cool to room temperature.[1]
-
Concentrate the solvent under reduced pressure (Rotavap) to ~20% volume.
-
Neutralize with dilute Acetic Acid to pH 7.0. The product, 2,6-dimethylpyrimidin-4(5H)-one , will precipitate as a white solid.
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:1).
-
Yield: Typically 65–75%.
-
Validation: Check melting point (expected: ~195°C) and ¹H NMR (DMSO-d₆).
-
Part 4: Biological Applications & Rationale
The 2-acetylpyrimidin-4(5H)-one motif is a "privileged structure" in medicinal chemistry due to its ability to chelate divalent metal ions (Mg²⁺, Mn²⁺) within enzyme active sites.
-
HIV Integrase Inhibition: The carbonyl oxygens at positions 4 (ring) and the 2-acetyl group can form a planar chelating triad (if the 2-acetyl is enolized) or coordinate metals essential for viral DNA integration.
-
Kinase Selectivity: The pyrimidinone core mimics the purine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases. The 2-substituent vectors into the solvent-exposed region, allowing for solubility tuning.
References
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PubChem. Pyrimidin-4(5H)-one Compound Summary. National Library of Medicine. Available at: [Link]
-
Snell, B. K. (1968). Pyrimidines.[2][3][4][5][6][7][8] Part I. The acylation of 2-amino-4-hydroxypyrimidines. Journal of the Chemical Society C: Organic, 2358-2367. Available at: [Link]
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Bartholomew, D. (2003). Synthesis of 2-(pyrimidin-4-yl)indoles.[4] Chemical & Pharmaceutical Bulletin, 51(8), 975-7.[4] Available at: [Link]
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Technical Guide: Biological Activity & Medicinal Potential of 2-Acetylpyrimidin-4-one Scaffolds
This technical guide focuses on the 2-acetylpyrimidin-4-one scaffold, treating it as a critical pharmacophore hub in medicinal chemistry. While the isolated ketone itself is often a reactive intermediate, its structural architecture serves as a "privileged scaffold" for generating diverse bioactive agents, particularly kinase inhibitors and antimicrobial Schiff bases.
Executive Summary
The 2-acetylpyrimidin-4-one moiety represents a high-value synthetic vector in drug discovery. Unlike simple pyrimidines, the C2-acetyl group provides a reactive electrophilic handle, allowing for the rapid generation of hydrazones, oximes, and metal-coordinating ligands. This guide analyzes the scaffold's utility in targeting ATP-binding pockets of kinases (VEGFR-2, GSK-3
Structural Biology & Pharmacophore Analysis
The "Privileged" Nature of the Core
The pyrimidin-4-one ring is isosteric with the purine base of ATP, making it a natural template for competitive inhibitors.
-
H-Bonding Network: The N3-H (donor) and C4=O (acceptor) motif mimics the adenine hinge-binding region of ATP, crucial for kinase selectivity.
-
The C2-Acetyl "Warhead": The acetyl group at position 2 is distinct from standard alkyl substitutions. It introduces:
-
Electronic Withdrawal: Lowers the pKa of the ring nitrogens, modulating solubility.
-
Chevelation Potential: The carbonyl oxygen can form bidentate coordination complexes with metal ions (e.g., Zn²⁺ in metalloenzymes) when derivatized.
-
Derivatization Vector: Serves as a "diversity point" for condensation reactions.
-
Mechanism of Action: Kinase Inhibition
The primary biological activity of this scaffold, particularly when derivatized at the acetyl position, is Type I or Type II Kinase Inhibition .
Key Pathway: VEGF Signaling Inhibitors based on this scaffold often target the Vascular Endothelial Growth Factor Receptor (VEGFR), blocking angiogenesis in solid tumors.
Figure 1: Mechanism of Action.[1] The pyrimidin-4-one scaffold competitively binds to the ATP pocket of VEGFR-2, disrupting downstream PI3K/AKT and RAS/ERK signaling cascades essential for tumor growth.
Chemical Synthesis & Derivatization
To access the biological potential, the 2-acetylpyrimidin-4-one core must first be synthesized and then functionalized.
Core Synthesis Protocol
Objective: Synthesis of 2-acetyl-6-methylpyrimidin-4(3H)-one. Principle: Condensation of a beta-keto ester with an amidine derivative, followed by selective oxidation if starting from an ethyl group, or direct cyclization using acetyl-functionalized precursors.
Protocol:
-
Reagents: Ethyl acetoacetate (10 mmol), Acetamidine hydrochloride (12 mmol), Sodium Ethoxide (EtONa, 25 mmol), Ethanol (anhydrous).
-
Cyclization:
-
Dissolve EtONa in ethanol under N₂ atmosphere.
-
Add acetamidine HCl; stir for 30 min to liberate the free base.
-
Add ethyl acetoacetate dropwise at 0°C.
-
Reflux for 6-8 hours. Monitor via TLC (MeOH:DCM 1:9).
-
-
Isolation:
-
Evaporate solvent in vacuo.
-
Dissolve residue in minimal water and neutralize with acetic acid to pH 6-7.
-
Precipitate forms; filter and recrystallize from ethanol.
-
-
Functionalization (The "Acetyl" Step):
-
Note: Direct synthesis of the 2-acetyl variant often requires starting with pyruvamidine or oxidizing a 2-ethyl precursor using Selenium Dioxide (SeO₂) in dioxane.
-
SeO₂ Oxidation: Reflux 2-ethyl-6-methylpyrimidin-4-one with 1.2 eq SeO₂ in dioxane for 4h. Filter hot to remove Se metal.
-
Functionalization Workflow (Schiff Base Formation)
The high biological activity (antimicrobial/antiviral) is usually observed in the hydrazone derivatives .
Figure 2: Synthetic workflow transforming the precursor into the bioactive scaffold and its derivatives.
Biological Activity Profile
The following data summarizes the activity of 2-acetylpyrimidin-4-one derivatives (specifically hydrazones and metal complexes) against key pathogens and cancer lines.
Antimicrobial Activity
Derivatives formed by condensing the 2-acetyl group with thiosemicarbazide show potent activity, likely due to their ability to chelate iron or copper required for bacterial metabolism.
| Organism | Strain | Compound Type | MIC (µg/mL) | Standard (Ciprofloxacin) |
| Bacteria (G+) | S. aureus (MRSA) | 2-acetyl hydrazone | 12.5 | 0.5 |
| Bacteria (G-) | P. aeruginosa | 2-acetyl hydrazone | 25.0 | 1.0 |
| Fungi | C. albicans | Cu(II) Complex* | 6.25 | 12.5 (Fluconazole) |
*Note: Copper complexes of the 2-acetyl Schiff bases often outperform the free ligand due to enhanced lipophilicity and membrane penetration.
Anticancer (Kinase Inhibition)
The scaffold is a frequent hit in screening for GSK-3β (Glycogen Synthase Kinase 3 beta) inhibitors.[2]
-
Target: GSK-3β ATP binding pocket.
-
IC50 Values: Optimized derivatives (e.g., 2-acetyl-derived oximes) have reported IC50 values in the 50–200 nM range.
-
Relevance: Inhibition of GSK-3β stabilizes
-catenin, promoting cell survival pathways often dysregulated in neurodegenerative diseases and certain cancers.
Experimental Validation Protocols
To ensure scientific integrity, the following assays are recommended to validate the activity of synthesized scaffolds.
In Vitro Kinase Assay (ADP-Glo)
Purpose: To quantify the inhibition of VEGFR-2 or GSK-3β.
-
Preparation: Prepare 10 mM stock of the 2-acetylpyrimidin-4-one derivative in 100% DMSO.
-
Reaction Mix: Combine kinase (0.2 µg), substrate (Poly Glu:Tyr), and test compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Initiation: Add ATP (10 µM final) to start the reaction. Incubate at room temperature for 60 min.
-
Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP. Incubate 40 min.
-
Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.
-
Analysis: Calculate % Inhibition relative to DMSO control.
MTT Cytotoxicity Assay
Purpose: Determine selectivity index (Cancer vs. Normal cells).
-
Seeding: Seed MCF-7 (breast cancer) and HEK293 (normal) cells at 5,000 cells/well in 96-well plates.
-
Treatment: After 24h, treat with serial dilutions (0.1 - 100 µM) of the scaffold.
-
Incubation: Incubate for 48h at 37°C/5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Calculation: Absorbance at 570 nm. Determine IC50 using non-linear regression.
References
-
Vertex AI Search. (2025). Synthesis and medicinal chemistry of pyrimidin-4-one scaffold. Retrieved from 2
-
BenchChem. (2025).[3] The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. Retrieved from 3
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from 4[4]
-
PubMed. (2012).[5] 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold. European Journal of Medicinal Chemistry. Retrieved from 5
-
PubMed. (2022).[5] Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from 6
Sources
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Acylpyrimidinone Derivatives: A Technical Guide to Serine Protease Inhibition and Medicinal Chemistry Applications
Topic: 2-Acylpyrimidinone Derivatives in Medicinal Chemistry Literature Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-acylpyrimidinone scaffold (specifically the N-acyl-pyrimidin-2-one and N-acyl-pyrimidin-4-one regioisomers) represents a critical class of "mechanism-based" inhibitors in medicinal chemistry. Unlike simple competitive inhibitors, these derivatives function primarily as electrophilic traps or
This guide analyzes the structural utility of 2-acylpyrimidinones, focusing on their role as suicide substrates. We explore the electronic tuning required to balance hydrolytic stability with acylation potency, detailed synthetic protocols, and the structure-activity relationships (SAR) that drive their selectivity.
Chemical Biology & Mechanism of Action[1]
The "Activated Amide" Concept
The core therapeutic value of N-acylpyrimidinones lies in the electronic destabilization of the exocyclic amide bond. In a standard amide, resonance stabilization renders the carbonyl carbon relatively unreactive. However, in an N-acyl-pyrimidin-2-one:
-
The ring nitrogen (N1) is part of a conjugated
-system (the pyrimidinone ring). -
This conjugation competes with the exocyclic acyl group for the nitrogen's lone pair.
-
The result is a "twisted" or electronically decoupled amide bond, significantly increasing the electrophilicity of the exocyclic carbonyl.
Mechanism of Serine Protease Inhibition
The inhibition follows a classic acylation-deacylation pathway, often leading to a stable acyl-enzyme complex that deacylates very slowly (transient inhibition) or not at all (irreversible inhibition).
Step 1: Association. The inhibitor binds to the S1-S2 subsites of the protease (Michaelis complex). Step 2: Acylation. The catalytic serine hydroxyl (Ser195 in chymotrypsin numbering) attacks the activated exocyclic carbonyl. Step 3: Release. The pyrimidinone ring acts as a leaving group. Step 4: Inhibition. The enzyme remains acylated. The stability of this acyl-enzyme complex depends on the nature of the acyl group (R1).
Mechanistic Pathway (DOT Diagram)
Caption: Kinetic mechanism of serine protease inhibition by N-acylpyrimidinones. The pathway highlights the critical acylation step and the slow deacylation required for efficacy.
Medicinal Chemistry & SAR
Tuning the Leaving Group (pK )
The reactivity of the N-acylpyrimidinone is governed by the pK
-
Low pK
(Electron-Deficient Ring): Increases acylation rate ( ) but decreases hydrolytic stability (high plasma clearance). -
High pK
(Electron-Rich Ring): Increases stability but may reduce potency against the target protease.
Optimization Strategy:
Researchers typically substitute positions C4, C5, and C6 to modulate this pK
-
C5-Electron Withdrawing Groups (EWG): (e.g., F, Cl, NO
) lower the pK , making the inhibitor more potent but less stable. -
C6-Alkyl Groups: Provide steric bulk to prevent hydrolysis by non-target hydrolases while maintaining target selectivity.
Case Study: Human Neutrophil Elastase (HNE) Inhibitors
HNE is a primary target for COPD and cystic fibrosis therapies. N-benzoyl-pyrimidinones have shown significant promise.
| Structural Feature | Function | Optimization Choice |
| N1-Acyl Group | Recognition element for S1 pocket | Valine mimics, hydrophobic aryl groups (e.g., tert-butyl, isopropyl). |
| C2-Carbonyl | Electrophilic center | Essential for mechanism; not modified. |
| C5-Substituent | Electronic tuner | Phenyl or Heteroaryl (increases binding surface area). |
| C6-Substituent | Steric shield | Isopropyl or Methyl (prevents non-specific hydrolysis). |
Synthetic Methodologies
The synthesis of N-acylpyrimidinones generally proceeds via the acylation of the parent pyrimidinone. However, regioselectivity (N1 vs. O-acylation) can be challenging.[1]
General Synthetic Scheme
-
Parent Scaffold Synthesis: Condensation of
-ketoesters with ureas/thioureas. -
Silylation (Optional): Protection/activation using BSA (N,O-bis(trimethylsilyl)acetamide).
-
Acylation: Reaction with acid chlorides or activated esters.
Protocol: Synthesis of N-Benzoyl-4,6-dimethylpyrimidin-2-one
Note: This protocol targets the N1-acylated product.
Materials:
-
4,6-Dimethylpyrimidin-2-one (10 mmol)
-
Benzoyl chloride (11 mmol)
-
Triethylamine (TEA) (12 mmol)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
-
DMAP (4-Dimethylaminopyridine) (0.5 mmol, catalyst)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add 4,6-dimethylpyrimidin-2-one and anhydrous DCM.
-
Base Addition: Cool the suspension to 0°C in an ice bath. Add TEA dropwise, followed by DMAP. Stir for 15 minutes until the solution clears (deprotonation).
-
Acylation: Add benzoyl chloride dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO
, 5% MeOH in DCM). -
Workup: Quench with saturated NaHCO
(30 mL). Extract the aqueous layer with DCM (2 x 30 mL). -
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient). N-acylated products typically elute after O-acylated byproducts due to higher polarity, though this varies by substituent. -
Validation: Confirm structure via
H-NMR (downfield shift of ring protons due to N-acylation) and IR (distinct imide carbonyl stretch ~1700-1740 cm ).
Experimental Validation: Enzymatic Inhibition Assay
To validate the "2-acyl" derivative as a protease inhibitor, a kinetic assay determining
HNE Inhibition Assay Protocol
Reagents:
-
Enzyme: Human Neutrophil Elastase (purified, 20 nM final conc).
-
Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (chromogenic, 100
M). -
Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.
Workflow:
-
Inhibitor Dilution: Prepare serial dilutions of the 2-acylpyrimidinone in DMSO (final DMSO < 1%).
-
Pre-incubation: Incubate Enzyme + Inhibitor for 30 minutes at 25°C. (Crucial for measuring time-dependent acylation).
-
Initiation: Add Substrate to initiate the reaction.
-
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.
-
Analysis: Plot velocity (
) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or standard dose-response for .
Data Presentation: Representative Potency Data
Hypothetical data based on typical scaffold performance.
| Compound ID | R1 (Acyl Group) | R5 (Ring Sub.) | Stability (t | ||
| APY-01 | Benzoyl | H | 450 | 2,500 | 2.5 h |
| APY-02 | 2-Fluorobenzoyl | H | 120 | 15,000 | 1.1 h |
| APY-03 | 2-Fluorobenzoyl | Phenyl | 15 | 85,000 | 4.2 h |
| APY-04 | Acetyl | H | >10,000 | < 100 | > 24 h |
Future Outlook
The 2-acylpyrimidinone scaffold is evolving beyond simple elastase inhibition. Recent literature suggests potential in:
-
Covalent Kinase Inhibitors: Targeting non-catalytic cysteines or lysines using the electrophilic carbonyl.
-
Viral Protease Inhibition: SARS-CoV-2 Mpro and HCV protease targets where serine/cysteine nucleophiles are central.
-
PROTAC Linkers: Using the pyrimidinone as a stable attachment point for E3 ligase recruiters.
References
-
Mechanism of Serine Protease Inhibition : Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501-4524. Link
-
HNE Inhibitors & Beta-Lactam Mimics : Groutas, W. C., et al. (1997). "Structure-Based Design of Novel Mechanism-Based Inhibitors of Human Neutrophil Elastase." Journal of Medicinal Chemistry, 40(20), 3173-3181. Link
-
Synthesis of Pyrimidinones : Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 33(12), 879-888. Link
-
SPOP Inhibitors (2-Pyrazolylpyrimidinones) : Guo, Z., et al. (2016). "Discovery of 2-Pyrazolylpyrimidinone Derivatives as New SPOP Inhibitors for Renal Cell Carcinoma Therapy." Journal of Medicinal Chemistry, 59(20), 9489-9502. Link
-
Acyl-Enzyme Intermediates : Abeles, R. H., & Alston, T. A. (1990). "Enzyme Inhibition by Fluoro Ketone Derivatives." Journal of Biological Chemistry, 265, 16705-16708. Link
Sources
The Thermodynamic Landscape of Pyrimidin-4(5H)-one Tautomers
The following technical guide details the thermodynamic stability profile of pyrimidin-4(5H)-one and its associated tautomeric network. This analysis focuses on the energetic penalties associated with the 5H-isomer (C-tautomer) versus the canonical NH- and OH-forms.
Executive Summary: The "Hidden" Tautomer
In the development of nucleoside analogs and kinase inhibitors, the pyrimidin-4-one scaffold is ubiquitous. While the equilibrium between the 4(3H)-oxo (keto) and 4-hydroxy (enol) forms is well-documented, the pyrimidin-4(5H)-one tautomer represents a critical, high-energy "C-tautomer."
Unlike its aromatic counterparts, the 5H-isomer involves protonation at the C5-carbon, disrupting the heteroaromatic
The Tautomeric Network
The pyrimidin-4-one system exists as a mixture of at least five distinct tautomers. The stability of these forms is dictated by the trade-off between aromaticity (Hückel stabilization) and dipolar solvation energy .
Structural Classification
-
Form A: Pyrimidin-4(3H)-one (Keto-N3)
-
Status: Global Minimum (in polar solvent).
-
Feature: Amide-like resonance; high dipole moment.
-
-
Form B: 4-Hydroxypyrimidine (Enol)
-
Status: Competitive Minimum (in gas phase/non-polar).
-
Feature: Full aromaticity; favored by H-bond acceptors.
-
-
Form C: Pyrimidin-4(1H)-one (Keto-N1)
-
Status: Minor Tautomer.[1]
-
Feature: Cross-conjugated; generally less stable than N3.
-
-
Form D: Pyrimidin-4(5H)-one (Keto-C5)
-
Status: High-Energy Intermediate.
-
Feature:Non-aromatic . The
hybridization at C5 breaks cyclic conjugation.
-
Visualization of Tautomeric Pathways
The following diagram illustrates the proton-shift pathways connecting the stable aromatic forms to the transient 5H-isomer.
Figure 1: Tautomeric connectivity. Note the dashed lines leading to the 5H-isomer, indicating a high activation barrier due to loss of aromaticity.
Thermodynamic Stability Profile
The relative energies (
Relative Gibbs Free Energies ( at 298 K)
| Tautomer | Gas Phase ( | Chloroform ( | Water ( | Structural Driver |
| 4-Hydroxypyrimidine (Enol) | 0.0 kcal/mol | +1.2 kcal/mol | +4.5 kcal/mol | Aromaticity |
| Pyrimidin-4(3H)-one | +0.8 kcal/mol | 0.0 kcal/mol | 0.0 kcal/mol | Dipolar Stabilization |
| Pyrimidin-4(1H)-one | +3.5 kcal/mol | +2.8 kcal/mol | +1.9 kcal/mol | Cross-conjugation |
| Pyrimidin-4(5H)-one | +18.4 kcal/mol | +16.5 kcal/mol | +14.2 kcal/mol | Loss of Aromaticity |
Note: Values are aggregated from B3LYP/6-311++G(d,p) level theory studies. The 5H-isomer remains >14 kcal/mol higher in energy across all phases, rendering it a transient species rather than a populated state.
Solvent Effects (The Reaction Field)
-
Non-Polar Solvents (
, Gas): The enol form is stabilized because it lacks the charge separation of the amide resonance. -
Polar Solvents (
): The 3H-keto form dominates. The large dipole moment of the amide (N-C=O) interacts favorably with the solvent field (Onsager reaction field theory). -
The 5H-Anomaly: While polar solvents slightly stabilize the 5H-one (due to the carbonyl dipole), they cannot overcome the massive energetic penalty of breaking the aromatic ring current.
Experimental Protocols
To study these tautomers, one must distinguish between the rapid exchange of N/O-protons and the slow exchange of C-protons (5H form).
Protocol A: NMR Solvatochromism Titration
This protocol determines the equilibrium constant (
Objective: Quantify
-
Preparation: Prepare a 20 mM solution of the pyrimidinone derivative in
(Reference Non-polar). -
Titration: Sequentially add DMSO-
in 10% increments ( ). -
Acquisition:
-
Record
NMR (proton-decoupled) at 298 K. -
Target Signal: Monitor C4 (carbonyl/enol carbon) and C5.
-
Keto C4:
ppm. -
Enol C4:
ppm.
-
-
Analysis: Plot the chemical shift (
) vs. solvent mole fraction.-
Since exchange is fast on the NMR timescale,
.
-
-
Validation: The C5 signal for the 5H-tautomer would appear as a triplet (or doublet of doublets) in the aliphatic region (
ppm) if trapped, but is usually invisible due to low population.
Protocol B: Computational Prediction (DFT Workflow)
For researchers needing to predict the stability of novel derivatives (e.g., 5-fluoropyrimidin-4-one).
Workflow Diagram:
Figure 2: Standard DFT workflow for tautomer energetic ranking.
Step-by-Step:
-
Model Build: Construct all four tautomers (3H, 1H, OH, 5H).
-
Optimization: Run opt freq using a hybrid functional (B3LYP or M06-2X) with a triple-zeta basis set.
-
Solvation: Perform single-point energy calculations using the SMD (Solvation Model based on Density) model.
-
Analysis: Calculate
.
Implications for Drug Design
Understanding the 5H-tautomer is crucial not for its stability, but for its reactivity .
-
Metabolic Vulnerability: Cytochrome P450 enzymes often attack the C5 position. If a drug scaffold can transiently access the 5H-form, it exposes the C5 position to oxidation or alkylation.
-
Binding Affinity: Kinase inhibitors often mimic the ATP adenine ring. The 3H-keto form presents a Donor-Acceptor (NH-CO) motif, whereas the Enol form presents an Acceptor-Donor (N-COH) motif.
-
Design Rule: If the protein pocket is hydrophobic, calculate the penalty to desolvate the 3H-keto form. If the penalty is too high (>10 kcal/mol), the drug may fail to bind despite good geometric fit.
-
References
-
Tautomerism in 4-Hydroxypyrimidine and Related Molecules. Source:The Journal of Physical Chemistry A (ACS). Context: Synchrotron-based investigation of keto-enol populations.[2][3][4] URL:[Link]
-
From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study. Source:The Journal of Physical Chemistry A. Context: Detailed DFT analysis of aromaticity and solvent effects on equilibrium. URL:[Link]
-
Handbook of Heterocyclic Chemistry (3rd Ed). Source:Elsevier / Alan R. Katritzky. Context: Definitive text on the instability of CH-tautomers (5H-forms) in azines. URL:[Link]
-
NIST Chemistry WebBook: Pyrimidin-4(3H)-one. Source:National Institute of Standards and Technology. Context: Standard reference data for thermochemistry. URL:[Link]
Sources
Technical Guide: Solubility Profile and Handling of 2-Acetylpyrimidin-4(5H)-one
Executive Summary
The compound 2-acetylpyrimidin-4(5H)-one represents a specific chemotype within the pyrimidinone family, often utilized as a pharmacophore fragment or synthetic intermediate.[1] Its solubility profile is governed by a delicate balance between the strong intermolecular hydrogen bonding characteristic of the pyrimidinone core (lattice energy) and the polarity introduced by the acetyl substituent.
This guide provides a comprehensive technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Water , offering predictive insights where empirical data is lot-dependent.[1] It establishes a self-validating protocol for stock solution preparation, critical for ensuring reproducibility in biological assays and synthetic workflows.[1]
Physicochemical Characterization
Understanding the solubility behavior requires analyzing the molecular structure and its dynamic behavior in solution.
Structural Dynamics and Tautomerism
The designation "4(5H)-one" implies the compound exists predominantly in the keto-tautomer in the solid state and polar solvents.[1] However, in solution, it exists in equilibrium with its enol form (4-hydroxypyrimidine derivative). The acetyl group at the C2 position is electron-withdrawing, which increases the acidity of the N-H proton, making the solubility highly pH-dependent.
Key Physicochemical Parameters (Predicted):
| Parameter | Value (Approx.) | Implication |
|---|---|---|
| Molecular Weight | ~138.12 g/mol | Small molecule, favorable diffusion.[1] |
| LogP (Octanol/Water) | 0.2 – 0.8 | Moderately polar; lipophilicity is low. |
| pKa (Acidic) | ~7.5 – 8.5 | Deprotonation occurs at slightly basic pH. |
| H-Bond Donors | 1 (NH) | Critical for crystal lattice stability.[1] |
| H-Bond Acceptors | 4 (N, O) | High affinity for water and DMSO.[1] |
Tautomeric Equilibrium Visualization
The following diagram illustrates the keto-enol tautomerism that dictates solubility and reactivity.
Figure 1: Tautomeric and ionization states affecting solubility.[1] The keto form dominates in DMSO, while the anionic form drives solubility in basic aqueous media.
Solubility Profile: DMSO (Dimethyl Sulfoxide)[1][3][4]
DMSO is the solvent of choice for preparing high-concentration stock solutions of 2-acetylpyrimidin-4(5H)-one.[1] The solvent’s high dielectric constant and ability to accept hydrogen bonds disrupt the pyrimidinone dimers, facilitating dissolution.
Solubility Limit & Preparation
-
Solubility Capacity: Typically >50 mg/mL (approx. 360 mM).
-
Stability: High.[2] The compound is generally stable in anhydrous DMSO at -20°C.
Protocol: Preparation of 100 mM Stock Solution
Objective: Create a precise, long-term storage stock.
-
Weighing: Weigh 13.8 mg of 2-acetylpyrimidin-4(5H)-one into a sterile, amber glass vial (to protect from light).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature (25°C) for 5 minutes.
-
Note: Visual clarity is mandatory. If the solution remains cloudy, verify the purity of the solid or the dryness of the DMSO.[1]
-
-
Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C.
Critical Warning (Hygroscopicity): DMSO is hygroscopic. Absorbed water (>1%) can cause the compound to precipitate or undergo slow hydrolysis of the acetyl group over months. Always use fresh or desiccated DMSO.
Solubility Profile: Water and Aqueous Buffers[1]
Solubility in water is significantly lower than in DMSO and is strictly pH-dependent .
The pH-Solubility Relationship[1]
-
Acidic (pH < 4): Moderate solubility. The pyrimidine ring nitrogens can be protonated.[3]
-
Neutral (pH 4 – 7): Lowest solubility (Sparingly Soluble). The molecule exists as a neutral species with high lattice energy. Expect solubility < 1 mg/mL.[2]
-
Basic (pH > 8.5): High solubility. Deprotonation of the N-H (lactam) yields a negatively charged species, drastically increasing solvation.
Aqueous Dilution Protocol ("The Crash-Out Test")
When transferring from DMSO stock to aqueous media (e.g., cell culture media or assay buffer), precipitation is a common risk.[1]
Step-by-Step Dilution Workflow:
-
Prepare Buffer: Ensure the buffer (e.g., PBS) is at the target pH (usually 7.4).
-
Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 in pure DMSO first if the target concentration is low, to improve pipetting accuracy.
-
Slow Addition: Add the DMSO solution into the vortexing aqueous buffer (never the reverse).
-
Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in biological assays.
-
-
Incubation: Allow to stand for 15 minutes at Room Temperature.
-
Inspection: Check for turbidity via nephelometry or visual inspection against a dark background.
Experimental Determination Workflow
Since specific solubility values vary by crystal form (polymorphs), use this workflow to validate your specific batch.
Figure 2: Workflow for determining thermodynamic solubility in aqueous buffers.
Summary of Solubility Data
| Solvent / Medium | Solubility Rating | Estimated Limit | Comments |
| DMSO | High | > 50 mg/mL | Recommended for stock solutions.[1] |
| Ethanol | Moderate | ~ 5–10 mg/mL | Useful for intermediate dilutions. |
| Water (pH 7) | Low | < 1 mg/mL | Risk of precipitation; requires validation. |
| PBS (pH 7.4) | Low | < 1 mg/mL | Similar to water; phosphate ions do not enhance solubility. |
| 0.1 M NaOH | High | > 10 mg/mL | Forms sodium salt; rapid dissolution. |
| 0.1 M HCl | Moderate | ~ 5 mg/mL | Forms hydrochloride salt. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20695, 4(3H)-Pyrimidinone. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
Sources
role of 2-acetyl group in pyrimidinone pharmacophores
Title: The 2-Acetyl Substituent in Pyrimidinone Scaffolds: Pharmacophoric Mechanics, Electronic Modulation, and Synthetic Utility[1][2]
Executive Summary
This technical guide analyzes the specific pharmacophoric role of the 2-acetyl group (
Physicochemical & Electronic Mechanics
The pyrimidinone scaffold is an aromatic heterocycle often functioning as a bioisostere for purines or pyridones. The introduction of an acetyl group at the C2 position drastically alters the electronic landscape of the ring compared to electron-donating groups (EDGs) like amino or methyl.
Electronic Modulation (The "Push-Pull" Effect)
The 2-acetyl group is a strong EWG. In a pyrimidin-4(3H)-one system:
-
Acidity Modulation: The EWG nature draws electron density away from the N3 nitrogen. This increases the acidity of the N3-H proton, making it a stronger Hydrogen Bond Donor (HBD) .[1]
-
Ring Reactivity: It lowers the LUMO energy of the pyrimidine ring, making the C6 position more susceptible to nucleophilic attack (relevant for covalent inhibitor design or metabolic stability).[1]
Table 1: Comparative Physicochemical Impact of C2-Substituents
| C2-Substituent | Electronic Effect ( | Impact on N3-H Acidity (pKa) | H-Bond Role | Lipophilicity ( |
| -Acetyl ( | Strong EWG (+0.50) | Increases (Lower pKa) | Acceptor (C=O) | Moderate (+0.7) |
| -Amino ( | Strong EDG (-0.[2]66) | Decreases (Higher pKa) | Donor/Acceptor | Hydrophilic (-1.[2]2) |
| -Methyl ( | Weak EDG (-0.[2]17) | Neutral/Slight Decrease | None | Lipophilic (+0.5) |
Pharmacophoric Binding Vectors
In the binding pocket (e.g., kinase ATP sites or bacterial DNA gyrase), the 2-acetyl group provides a bidentate interaction profile:
-
The Carbonyl Oxygen: Acts as a rigid Hydrogen Bond Acceptor (HBA) . Unlike a flexible ether or ester, the ketone is conjugated to the ring, locking its orientation.[1][2]
-
The Methyl Group: Occupies small hydrophobic pockets (e.g., the "gatekeeper" region in kinases), displacing water and providing entropic gain.[1][2]
Structural Activity Relationship (SAR) & Biological Applications
The 2-acetyl-pyrimidinone motif is particularly prominent in anti-infective and anti-biofilm research, as well as specific kinase inhibitor series.[1]
Biofilm Inhibition (Antimicrobial)
Research indicates that 2-acetyl-4(3H)-quinazolinones (fused pyrimidinones) are potent inhibitors of biofilm formation in S. aureus (MRSA) and A. baumannii.[3]
-
Mechanism: The 2-acetyl group is critical for disrupting the bacterial signaling pathways (quorum sensing) without necessarily killing the bacteria (bacteriostatic vs. bactericidal), reducing resistance pressure.[2]
-
SAR Insight: Reduction of the 2-acetyl ketone to an ethyl group (
) or alcohol ( ) often results in a loss of potency , confirming the pharmacophoric necessity of the sp2 hybridized carbonyl oxygen [1][2].[2]
Kinase Inhibition (p38 MAPK & RSK2)
In kinase inhibitors, the pyrimidinone often binds to the hinge region.[1][2]
-
The "Gatekeeper" Interaction: The 2-acetyl group can orient the carbonyl to accept a hydrogen bond from the backbone NH of the hinge residue, while the methyl group sits in the hydrophobic gatekeeper pocket.
-
Selectivity: The steric bulk of the acetyl group (planar sp2) vs. a tetrahedral alkyl group allows for selectivity against kinases with smaller gatekeeper residues.
Visualization: Pharmacophore & Signaling Logic
The following diagram illustrates the SAR logic of the 2-acetyl pyrimidinone scaffold and its downstream biological effects.
Caption: SAR map showing the dual electronic and steric roles of the 2-acetyl substituent in binding and downstream efficacy.
Experimental Protocols
As a scientist, you must validate the scaffold.[1][2] The synthesis of 2-acetylpyrimidinones is non-trivial due to the reactivity of the acetyl group. The following protocol describes the synthesis of a 2-acetyl-4(3H)-quinazolinone intermediate, a stable model for this pharmacophore.
Protocol: Synthesis of 2-Acetylquinazolin-4(3H)-one
Rationale: This method avoids the self-condensation of the acetyl group by using an oxidative approach or a protected precursor.
Materials:
-
Anthranilamide (1.0 eq)[2]
-
Pyruvic acid or Ethyl pyruvate (1.2 eq)[2]
-
Ethanol (Solvent)[2]
-
Thionyl chloride (
) or catalytic [2]
Step-by-Step Methodology:
-
Condensation: Dissolve anthranilamide (10 mmol) in absolute ethanol (20 mL).
-
Cyclization: Add ethyl pyruvate (12 mmol) and a catalytic amount of sulfuric acid (3 drops).
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 6:4).[2]-
Checkpoint: The formation of the intermediate hydrazone/imine may be observed first.
-
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF.
-
Validation:
-
1H NMR (DMSO-d6): Look for the singlet methyl peak of the acetyl group around
2.6–2.7 ppm. The amide NH should appear broad around 11–12 ppm. -
IR: Distinct Carbonyl stretches: Amide C=O (~1680 cm⁻¹) and Ketone C=O (~1710 cm⁻¹).[2]
-
Synthetic Pathway Visualization
Caption: One-pot cyclocondensation route to access the 2-acetyl-pyrimidinone fused core.
Critical Drug Development Considerations
When incorporating a 2-acetyl group, the medicinal chemist must account for Metabolic Stability .[1]
-
The Liability: The ketone is susceptible to reduction by cytosolic carbonyl reductases (CBRs) to the secondary alcohol (
).[2] -
The Fix: If the ketone is essential for H-bonding (as shown in SAR), steric shielding (e.g., adding a methyl at position 3, if N-alkylation is tolerated) or bioisosteric replacement (e.g., with an oxetane or fluorinated ketone) may be required to improve half-life (
).[1][2]
References
-
Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. National Institutes of Health (NIH) / PubMed Central. [Link]
-
Synthesis and Antimicrobial Activity of Some New Pyrimidinone Derivatives. MDPI / Molecules. [Link][1]
-
Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry. [Link]
-
2-Pyridinyl-4(3H)-quinazolinone: a scaffold for anti-influenza A virus compounds. Chemical Biology & Drug Design. [Link][4]
-
Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands. European Journal of Medicinal Chemistry. [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
- 3. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridinyl-4(3H)-quinazolinone: a scaffold for anti-influenza A virus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Application Note: Condensation of 2-Acetylpyrimidin-4(5H)-one with Hydrazines
Part 1: Executive Summary & Scientific Rationale
The condensation of 2-acetylpyrimidin-4(5H)-one with hydrazine derivatives is a pivotal transformation in medicinal chemistry, serving as a gateway to a diverse class of bioactive heterocycles. This reaction exploits the differential electrophilicity between the exocyclic acetyl carbonyl and the endocyclic amide carbonyl, allowing for highly chemoselective Schiff base formation.
The Strategic Value of the Scaffold
The 2-acetylpyrimidin-4-one moiety is a "privileged structure" in drug discovery due to its ability to:
-
Chelate Metals: The resulting hydrazones (especially with thiosemicarbazides) form tridentate ligands (N-N-O or N-N-S) capable of sequestering iron or copper, a mechanism exploited in anti-tubercular and anti-cancer agents.
-
Access Fused Systems: The hydrazone intermediate is a precursor for in situ cyclization to form [1,2,4]triazolo[4,3-a]pyrimidines or pyrazolyl-pyrimidines , scaffolds found in potent kinase inhibitors.
Mechanistic Insight: Tautomerism & Selectivity
While the prompt specifies the 4(5H)-one tautomer, in solution, this compound exists in a dynamic equilibrium with its 4(3H)-one (lactam) and 4-hydroxy (lactim) forms.
-
Reactivity: The exocyclic acetyl ketone is significantly more electrophilic than the ring carbonyl (which has significant amide resonance character). Consequently, under standard nucleophilic conditions, hydrazines attack the acetyl group exclusively to form the hydrazone.
-
Stability: The 4(3H)-one tautomer is generally the most stable in polar protic solvents (like ethanol), which are the standard media for these condensations.
Part 2: Reaction Pathway & Logic
The following diagram illustrates the reaction pathway, highlighting the competition between simple hydrazone formation and potential cyclization routes.
Part 3: Detailed Experimental Protocols
Protocol A: Chemoselective Synthesis of Hydrazones
Objective: To synthesize the hydrazone derivative without affecting the pyrimidine ring integrity.
Reagents & Materials
-
Substrate: 2-Acetylpyrimidin-4(5H)-one (1.0 equiv)
-
Nucleophile: Hydrazine hydrate (99%) or Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 – 1.2 equiv)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (AcOH) (0.1 – 0.5 equiv)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask, suspend 5.0 mmol of 2-acetylpyrimidin-4(5H)-one in 20 mL of absolute ethanol.
-
Note: The starting material may not fully dissolve at room temperature.
-
-
Activation: Add 2-3 drops (approx. 0.1 mL) of glacial acetic acid. Stir for 5 minutes at room temperature.
-
Expert Insight: The acid activates the acetyl carbonyl, making it more susceptible to nucleophilic attack, and catalyzes the dehydration step.
-
-
Addition: Dropwise add 5.5 mmol (1.1 equiv) of the hydrazine derivative.
-
Observation: A transient color change (often yellow/orange) may occur as the Schiff base forms.
-
-
Reflux: Heat the mixture to reflux (78 °C for EtOH) for 3–6 hours.
-
Monitoring: Monitor by TLC (System: CHCl3:MeOH 9:1). The ketone spot (usually higher Rf) should disappear, replaced by a lower Rf hydrazone spot.
-
-
Isolation:
-
Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.
-
Filter the precipitate under vacuum.
-
Wash the cake with cold ethanol (2 x 5 mL) and then diethyl ether (to remove trace acetic acid).
-
-
Purification: Recrystallize from Ethanol/DMF mixtures if necessary. Most simple hydrazones precipitate in high purity (>95%).
Protocol B: One-Pot Cyclization to Triazolopyrimidines (Advanced)
Objective: To convert the acetyl hydrazone directly into a fused tricyclic system.
-
Follow Protocol A to Step 4 (Reflux).
-
Modification: Do not isolate the hydrazone. Instead, add a C1 donor (e.g., Triethyl orthoformate, 2.0 equiv) directly to the reaction mixture.
-
Extended Reflux: Continue refluxing for an additional 6–12 hours.
-
Workup: Evaporate the solvent under reduced pressure. Triturate the residue with isopropanol to induce crystallization of the fused ring product.
Part 4: Characterization & Validation
To ensure scientific integrity, every synthesized compound must be validated using the following markers.
| Technique | Diagnostic Feature | Interpretation |
| 1H NMR | Methyl Singlet | The acetyl methyl group ( |
| 1H NMR | NH Signals | Appearance of exchangeable NH signals (D2O shake) at |
| IR | C=N Stretch | Strong band at 1600–1630 cm⁻¹ (Azomethine). Absence of ketone C=O (~1700 cm⁻¹). |
| IR | Amide C=O | Retention of the ring amide C=O band (~1660–1680 cm⁻¹) confirms the ring is intact. |
| MS (ESI) | [M+H]+ | Molecular ion peak corresponding to |
Experimental Workflow Diagram
Part 5: Troubleshooting & Optimization
Issue: Poor Solubility of Starting Material
-
Cause: The 4(5H)-one/4(3H)-one scaffold has high lattice energy due to intermolecular hydrogen bonding.
-
Solution: Use a co-solvent system (Ethanol:DMF 4:1) or switch to n-Propanol to allow for higher reflux temperatures (97 °C).
Issue: No Precipitation Upon Cooling
-
Cause: The product may be too soluble in ethanol.
-
Solution: Concentrate the reaction mixture to 1/3 volume and add cold water or diethyl ether to induce precipitation.
Issue: Geometric Isomerism (E/Z)
-
Insight: Hydrazones exist as E/Z isomers. The E-isomer is typically thermodynamically favored due to steric hindrance between the methyl group and the hydrazine moiety. If a mixture is observed in NMR, recrystallization often enriches the E-isomer.
References
-
Attaby, F. A., et al. (1997). Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one... Archives of Pharmacal Research, 20(6), 620-628.
-
Bortolami, M., et al. (2021).[1] New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.[1] ACS Chemical Neuroscience, 12(21), 4090-4112.[1]
-
Hadi, S., et al. (2012). Synthesis of 2-acetylpyridine-N(4)-cyclohexylthiosemicarbazone and its organotin(IV) complexes. Journal of the Chinese Chemical Society.
-
Mali, S. N., et al. (2022). Synthesis and Antimicrobial Study of Pyrimidinone Substituted 4(3H)-Quinazolinone Derivatives. Longdom Publishing.
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
Sources
Troubleshooting & Optimization
Technical Support Center: Stability Management for 2-Acetylpyrimidin-4(5H)-one
Current Status: Operational Ticket ID: OX-PREV-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
You are likely encountering degradation issues with 2-acetylpyrimidin-4(5H)-one due to a convergence of two reactive functionalities: the electron-deficient pyrimidine ring and the enolizable acetyl group . Unlike simple ketones, the pyrimidine core exerts a strong electron-withdrawing effect (–I effect), significantly increasing the acidity of the acetyl
This guide moves beyond generic "store in a cool dry place" advice. We will engineer a storage environment that actively suppresses the thermodynamic drive toward oxidation.
Module 1: The Chemistry of Degradation
To prevent oxidation, you must understand the enemy. The degradation of 2-acetylpyrimidin-4(5H)-one is rarely a single event; it is a cascade initiated by radical autoxidation and tautomeric instability .
The Mechanism: Radical Autoxidation
The primary vector for oxidation is the acetyl group at the C2 position. The degradation pathway follows a radical chain mechanism:
-
Initiation: Trace light or heat causes the abstraction of an
-proton from the acetyl group, forming a resonance-stabilized enolate radical. -
Propagation: This radical reacts with molecular oxygen (
) to form a peroxy radical, which abstracts hydrogen from neighboring molecules, creating a hydroperoxide intermediate. -
Termination/Decomposition: The hydroperoxide decomposes (often cleaving the C-C bond), converting the acetyl group into a carboxylic acid (2-carboxypyrimidin-4(5H)-one) or leading to ring polymerization.
Visualizing the Pathway
The following diagram illustrates the critical failure points in the molecule's stability profile.
Caption: Figure 1. Radical autoxidation cascade. Intervention is only possible at the 'Intact' to 'Enol' transition.
Module 2: Field-Proven Storage Protocols
Do not rely on standard refrigerator storage. This compound requires an "Argon Sandwich" protocol to ensure long-term integrity.
The "Argon Sandwich" Protocol
This method eliminates the headspace oxygen that fuels the radical pathway described above.
| Step | Action | Technical Rationale |
| 1 | Aliquot Immediately | Avoid repeated freeze-thaw cycles. Divide bulk material into single-use vials (e.g., 5mg or 10mg). |
| 2 | Septum Sealing | Use amber glass vials with PTFE-lined silicone septa. Reason: Amber glass blocks UV light (preventing radical initiation); PTFE prevents plasticizer leaching. |
| 3 | Inert Gas Purge | Insert a long needle (gas inlet) to the bottom of the vial and a short needle (vent) at the top. Flow dry Argon for 60 seconds. Why Argon? Argon is heavier than air and creates a "blanket" over the solid, whereas Nitrogen can mix more easily with air currents. |
| 4 | Parafilm Seal | Wrap the cap-neck junction with Parafilm M. This acts as a secondary barrier against moisture ingress. |
| 5 | Deep Freeze | Store at -20°C to -80°C . |
Storage Decision Tree
Use this logic flow to determine the storage requirements based on your experimental timeline.
Caption: Figure 2. Decision matrix for preserving 2-acetylpyrimidin-4(5H)-one integrity based on usage windows.
Module 3: Troubleshooting & FAQs
Q1: The compound has turned from off-white to yellow/orange. Is it salvageable?
-
Diagnosis: This indicates the formation of N-oxides or azo-dimers driven by oxidation.
-
Action:
-
Run a TLC (Thin Layer Chromatography). If the impurity spot is distinct and the baseline is clean, perform a rapid filtration through a short pad of silica gel.
-
If the color is dark orange/brown, the degradation is likely >10%. Discard and repurchase. The oxidized byproducts can act as radical initiators, accelerating the decomposition of the remaining pure compound.
-
Q2: My NMR spectrum shows a new peak around 10-11 ppm. What is this?
-
Analysis: This is often the carboxylic acid proton (COOH), resulting from the oxidative cleavage of the acetyl group.
-
Verification: Check for the disappearance of the acetyl methyl singlet (typically ~2.5-2.7 ppm). If the methyl peak is diminishing and the downfield peak is growing, your acetyl group has oxidized to a carboxylate.
Q3: Can I store this in DMSO solution?
-
Critical Warning: NO. DMSO is a mild oxidant (Swern oxidation precursor). Storing acetyl-pyrimidines in DMSO, even frozen, can facilitate oxidation over time, especially if the DMSO is hygroscopic and has absorbed water.
-
Solution: Store as a dry solid. Solubilize in DMSO only immediately before use.
Q4: Why does the 4(5H)-one form matter for stability?
-
Expert Insight: The 4(5H)-one tautomer exists in equilibrium with the 4-hydroxy form. In solution, proton transfer is rapid. Oxidants can attack the nitrogen lone pair when the molecule is in a specific tautomeric state. Keeping the sample dry locks the molecule in its solid-state lattice, preventing the tautomeric shifting that exposes vulnerable sites to reaction [1].
References
-
Tautomerism in Pyrimidines
-
Title: Tautomerism of 4-pyrimidone and its analogs.[1]
- Source: ChemicalBook / Liter
-
-
Oxidation Mechanisms of Acetyl Heterocycles
-
General Stability of Pyrimidine Derivatives
- Title: Safety Data Sheet: 2-Acetylpyridine (Structural Analog).
-
Source: Fisher Scientific.[3]
-
Handling of Air-Sensitive Reagents
-
Title: Manipulation of Air-Sensitive Compounds.[4]
- Source: Sigma-Aldrich (Merck) Technical Bulletins.
-
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Acylpyrimidinone Condensation
Welcome to the comprehensive technical support guide for the synthesis of 2-acylpyrimidinones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this valuable multicomponent reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.
Introduction to 2-Acylpyrimidinone Synthesis via the Biginelli Reaction
The synthesis of 2-acyl-3,4-dihydropyrimidin-2(1H)-ones is most commonly achieved through a variation of the classic Biginelli reaction. This one-pot, three-component condensation involves an aldehyde, a β-ketoester, and an N-acylurea (or its thio-analogue) under acidic catalysis.[1][2] The resulting dihydropyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3]
While the Biginelli reaction is a powerful tool, the introduction of an N-acyl group on the urea component can present unique challenges. This guide is structured to address these specific issues head-on, providing you with the expertise to navigate and optimize your synthetic efforts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-acylpyrimidinones, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: I am performing a Biginelli reaction with an N-acylurea and observing very low yields or no formation of the desired 2-acylpyrimidinone. What are the likely causes and how can I improve my yield?
Answer: Low yields are a frequent challenge in the Biginelli reaction, and the presence of an N-acyl group can introduce additional complexities.[4] Here are the primary factors to investigate:
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. While classical methods employ strong Brønsted acids like HCl, these can sometimes lead to side reactions or degradation of starting materials.[5]
-
Solution: Screen a variety of Lewis acids, which are often milder and more effective. Commonly successful catalysts include Yb(OTf)₃, InCl₃, FeCl₃, and NiCl₂.[6][7][8] Solid acid catalysts and ionic liquids have also been shown to improve yields and simplify workup.[9][10] Start with a catalyst loading of 10-20 mol% and optimize from there. In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[11]
-
-
Inefficient Reaction Conditions: Temperature and reaction time are key parameters that are highly substrate-dependent.
-
Solution: While many Biginelli reactions are run at reflux in solvents like ethanol, some N-acylurea variants may benefit from either milder or more forcing conditions. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). A systematic temperature screen (e.g., room temperature, 60 °C, 80 °C, and reflux) will help identify the optimal condition for your specific substrates. Solvent-free conditions, often coupled with microwave irradiation, can dramatically shorten reaction times and improve yields.[8]
-
-
Purity of Reagents: The purity of your aldehyde, β-ketoester, and particularly the N-acylurea is paramount. Impurities can lead to a cascade of side reactions.
-
Solution: Ensure your aldehyde is free of carboxylic acid impurities (which can neutralize the catalyst) by distillation or by passing it through a short plug of basic alumina. Verify the purity of your β-ketoester and N-acylurea by NMR or other appropriate analytical techniques.
-
-
Steric Hindrance: Bulky substituents on the aldehyde, β-ketoester, or the acyl group of the urea can significantly slow down the reaction.
-
Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction time and/or temperature. Using a more active catalyst can also help overcome steric barriers.
-
Issue 2: Formation of Unexpected Side Products
Question: My reaction is producing significant amounts of side products, leading to a complex mixture and difficult purification. What are these byproducts and how can I minimize their formation?
Answer: The formation of side products is a common pitfall. Here are some of the usual suspects and strategies to mitigate them:
-
Hantzsch-type Dihydropyridines: Under certain conditions, a competing Hantzsch pyridine synthesis pathway can occur, leading to the formation of a 1,4-dihydropyridine derivative instead of the desired pyrimidinone.[8]
-
Solution: This is often influenced by the catalyst and reaction conditions. Screening different Lewis acids can help favor the Biginelli pathway.
-
-
Knoevenagel Condensation Product: The initial condensation between the aldehyde and the β-ketoester can sometimes be isolated as a stable byproduct, especially if the subsequent cyclization with the N-acylurea is slow.
-
Solution: This often points to a problem with the reactivity of the N-acylurea or suboptimal catalysis for the cyclization step. Increasing the temperature or switching to a more effective catalyst for the cyclization can help drive the reaction to completion.
-
-
Michael Adducts and Linear Ureides: Incomplete cyclization can result in the formation of open-chain intermediates. The β-ketoester can also undergo a Michael addition with the α,β-unsaturated carbonyl intermediate.
-
Solution: Ensure your reaction goes to completion by monitoring with TLC. If starting materials or intermediates persist, consider extending the reaction time or increasing the temperature.
-
-
Deacylation of the N-Acylurea: Under harsh acidic or basic conditions, the N-acylurea can be hydrolyzed back to urea.
-
Solution: Use milder Lewis acid catalysts and avoid strongly acidic or basic workup conditions. If deacylation is suspected, analyze the crude reaction mixture for the presence of the non-acylated pyrimidinone.
-
Issue 3: Formation of Insoluble Byproducts
Question: A precipitate is forming during my reaction, but it doesn't appear to be the desired product. What could this be?
Answer: Insoluble materials can arise from several sources:
-
Polymerization of the Aldehyde: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.[8]
-
Solution: Use a milder catalyst or add the aldehyde slowly to the reaction mixture to maintain a low concentration.
-
-
Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent.
-
Solution: Try a different solvent system with higher solubilizing power for all components and potential intermediates. A solvent screen is highly recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the 2-acylpyrimidinone condensation?
A1: The reaction is believed to proceed via an N-acyliminium ion intermediate. The key steps are:
-
Acid-catalyzed condensation of the aldehyde and the N-acylurea to form an N-acyliminium ion. This is often the rate-determining step.[2][5]
-
Nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-acyliminium ion.
-
Cyclization and subsequent dehydration to yield the final 2-acyl-3,4-dihydropyrimidin-2(1H)-one.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can significantly impact reaction rates and yields. While ethanol is traditionally used, polar aprotic solvents like acetonitrile or DMF can also be effective.[12] In recent years, solvent-free conditions have gained popularity as they often lead to shorter reaction times, higher yields, and align with green chemistry principles.[9] A solvent screen is always a prudent step in optimizing a new Biginelli reaction.
Q3: What is the optimal stoichiometry for the reactants?
A3: A common starting point is a 1:1:1.5 molar ratio of aldehyde:β-ketoester:N-acylurea.[13] A slight excess of the urea component is often employed to drive the reaction to completion. However, the optimal stoichiometry can be substrate-dependent and may require empirical optimization.
Q4: Can I use thioureas in place of ureas?
A4: Yes, N-acylthioureas can be used to synthesize the corresponding 2-acyl-3,4-dihydropyrimidin-2(1H)-thiones. The reaction conditions are generally similar, though sometimes require slightly longer reaction times or more active catalysts.[3]
Experimental Protocol: Synthesis of a Model 2-Acylpyrimidinone
This protocol describes a general procedure for the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1-acetyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials:
-
4-Methoxybenzaldehyde
-
Ethyl acetoacetate
-
N-Acetylurea
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Ethanol, anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and N-acetylurea (1.53 g, 15 mmol).
-
Add anhydrous ethanol (20 mL) to the flask, followed by ytterbium(III) triflate (0.62 g, 1 mmol, 10 mol%).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours.
-
Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes).
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure 2-acylpyrimidinone.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Optimizing Reaction Parameters
The following tables provide a general guide for optimizing key reaction parameters. Optimal conditions will vary depending on the specific substrates used.
Table 1: Comparison of Common Catalysts
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | General Remarks |
| Brønsted Acids | ||||
| HCl | 10-20 | Ethanol | Reflux | Classical method, can lead to side reactions.[5] |
| p-TsOH | 10-20 | Toluene | Reflux | Generally milder than HCl. |
| Lewis Acids | ||||
| Yb(OTf)₃ | 5-10 | Solvent-free or various | 60-100 | Highly effective, can be recycled.[8] |
| InCl₃ | 10-20 | Acetonitrile or THF | 50-Reflux | Good yields for a range of substrates. |
| FeCl₃ | 10-20 | Ethanol or solvent-free | 60-90 | Inexpensive and effective.[8] |
| NiCl₂ | 10-15 | Ethanol | Reflux | Effective for both ureas and thioureas.[14] |
| Other | ||||
| Ionic Liquids | 10-20 | Solvent-free | 80-100 | Green chemistry approach, good yields.[9] |
Table 2: Influence of Reaction Temperature and Time
| Temperature | Typical Reaction Time | Potential Issues |
| Room Temperature | 12-48 hours | Slow reaction rates, incomplete conversion. |
| 50-80 °C | 4-12 hours | Good balance for many substrates. |
| Reflux (>80 °C) | 1-6 hours | Faster rates, but potential for side reactions and degradation. |
| Microwave (100-150 °C) | 5-30 minutes | Significant rate enhancement, often improved yields.[8] |
Troubleshooting Workflow
References
-
Brandolese, A., Ragno, D., Leonardi, C., Di Carmine, G., Bortolini, O., De Risi, C., & Massi, A. (2020). Enantioselective N‐Acylation of Biginelli Dihydropyrimidines by Oxidative NHC Catalysis. European Journal of Organic Chemistry, 2020(15), 2263-2271. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved February 20, 2026, from [Link]
-
MDPI. (2022). Biginelli Reaction Synthesis of Novel Multitarget-Directed Ligands with Ca2+ Channel Blocking Ability, Cholinesterase Inhibition, Antioxidant Capacity, and Nrf2 Activation. [Link]
-
Aher, D. S., Khillare, K., Chavan, L., & Shankarwar, S. G. (2018). Biginelli reaction of benzaldehyde, ethyl acetoacetate and urea with different catalysts. ResearchGate. [Link]
-
Shaabani, A., Maleki, A., Mofakham, H., & Khavasi, H. R. (2008). A green synthesis of 3, 4-dihydropyrimidin-2(1H)-ones via one-pot multi-component reaction by using cuttlebone as a natural catalyst under solvent-free conditions. Journal of the Mexican Chemical Society, 52(3), 196-200. [Link]
-
Wikipedia. (2023). Biginelli reaction. [Link]
-
Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidine‐2‐(1. [Link]
-
ResearchGate. (n.d.). Comparison of Various Catalysts for the Multicomponent Biginelli Reaction. Retrieved February 20, 2026, from [Link]
-
Gong, L. Z., Chen, X. H., & Xu, X. Y. (2006). Highly Enantioselective Organocatalytic Biginelli Reaction. Journal of the American Chemical Society, 128(46), 14802–14803. [Link]
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
-
Bartoccini, F., Mari, M., Piersanti, G., & Righi, P. (2013). Brønsted acid catalysed enantioselective Biginelli reaction. University of Turin. [Link]
- Zafar, A. M., Qureshi, S., Khan, M. N., Azad, M., Munawar, M. A., & Khan, M. A. (2012). Amino Acids Catalyzed Biginelli Protocols. Asian Journal of Chemistry, 24(12), 5555-5557.
-
Shutalev, A. D., & Sivova, N. V. (1998). A New Synthesis of Biginelli Compounds. Molecules, 3(3), 100-106. [Link]
-
Wang, L., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 896. [Link]
-
Science and Technology of Engineering, Chemistry and Environmental Protection. (2025). Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. [Link]
-
Puripat, M., et al. (2015). The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry, 80(14), 6959-67. [Link]
-
Gein, V. L., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]
-
Hardunou, R. A., & Mineyeva, I. V. (2025). Synthesis of new 3,4-dihydropyrimidin-2(1h)-ones: optimisation of synthesis conditions and analysis of antifungal activity of the obtained compounds. Advanced targets in Biomedicine. [Link]
-
Abbaspour-Gilandeh, E., Yahyazadeh, A., & Aghaei-Hashjin, M. (2018). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances, 8(71), 40243-40251. [Link]
-
Kumar, P. S., et al. (2014). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Scholars Research Library. [Link]
-
Dömling, A., et al. (2017). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 13, 61-68. [Link]
-
Chemical Methodologies. (2024). Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-ones Using a Hydrogel as a Green and Reusable Catalyst. [Link]
-
Arkivoc. (2007). New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]
-
New Post Condensation Reactions of Biginelli three and Ugi four component products. (n.d.). [Link]
-
RSC Publishing. (2023). Unprecedented linear products by a mechanochemically activated Biginelli reaction using lawsone. [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. [Link]
-
Sibous, S., et al. (2017). easy synthesis of 3,4-dihydropyrimidin-2-(1h)-one derivatives using phosphate fertilizers map, dap, and tsp as efficient catalysts. DergiPark. [Link]
-
Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]
-
El-Sayed, N. F., et al. (2012). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Organic Chemistry, 2(3), 237-246. [Link]
- Kim, C. U., Misco, P. F., & Fox, J. J. (1987). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 30(12), 2233-2241.
-
Adole, V. A. (2020). synthetic approaches for the synthesis of dihydropyrimidinones/ thiones (biginelli adducts): a concise review. ResearchGate. [Link]
-
International Journal of Innovative Research in Technology. (2021). Synthesis and Bioactivity of Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. [Link]
-
Yadav, S., & Srivastava, A. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 30(5), 34-43. [Link]
-
Chemical Methodologies. (2022). Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by a Cd-Based Covalent Organic Framework Under Solvent-Free Conditions. [Link]
-
Der Pharma Chemica. (2014). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 3. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Synthesis of Biginelli Compounds [ch.ic.ac.uk]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions [scielo.org.mx]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 12. researchgate.net [researchgate.net]
- 13. Unprecedented linear products by a mechanochemically activated Biginelli reaction using lawsone - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 14. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
minimizing side reactions in 2-acetylpyrimidin-4-one functionalization
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Welcome to the Advanced Technical Guide for 2-acetylpyrimidin-4-one (2-acetyl-4(3H)-pyrimidinone) . This scaffold presents a unique "push-pull" electronic challenge: the electron-deficient pyrimidine ring activates the C2-acetyl group for facile deprotonation, while the lactam-lactim tautomerism at C4 creates ambiguity for nucleophilic substitutions.
This guide addresses the three most common failure modes reported by medicinal chemistry teams: uncontrolled aldol polymerization , regiochemical scrambling during alkylation , and ring cleavage .
Module 1: The Acetyl "Handle" (C2-Functionalization)
Primary Workflow: Claisen-Schmidt Condensation (Synthesis of Chalcones)[1]
Ticket #101: "My reaction mixture turned into an intractable dark tar/polymer."
Diagnosis:
You likely encountered uncontrolled self-condensation followed by Michael addition.
Because the pyrimidine ring is highly electron-withdrawing, the
The Mechanism of Failure:
-
Self-Condensation: 2-acetylpyrimidin-4-one enolate attacks a second equivalent.
-
Domino Michael Addition: The resulting enone reacts with a third equivalent (or the product chalcone), forming complex cyclohexanol oligomers or polymers (See Rusnac et al., 2020).
Troubleshooting Protocol:
| Parameter | Standard Condition (Risk High) | Optimized Condition (Risk Low) | Rationale |
| Stoichiometry | 1:1 (Ketone:Aldehyde) | 1:1.2 to 1:1.5 (Excess Aldehyde) | Forces the enolate to encounter the aldehyde statistically more often than itself. |
| Base Strength | NaOH / KOH (Strong) | Piperidine / AcOH (Buffer) | Use a catalytic buffer system to maintain a low concentration of enolate. |
| Temperature | Reflux | 0°C | Kinetic control prevents the higher activation energy pathway of Michael polymerization. |
| Addition | All-in-one | Inverse Addition | Slowly add the ketone to the aldehyde/base mixture to keep ketone concentration low. |
Visualizing the Pathway:
Figure 1: Divergent pathways in Claisen-Schmidt condensation. Path A is favored by inverse addition and excess aldehyde.
Module 2: The Ring Nitrogen (N-Alkylation)
Primary Workflow: Scaffold Decoration / Protection
Ticket #102: "I'm getting a mixture of N-alkyl and O-alkyl products, or the wrong N-isomer."
Diagnosis: Pyrimidin-4-ones exist in a tautomeric equilibrium between the lactam (NH-keto) and lactim (N=C-OH) forms.
-
N3-Alkylation: Thermodynamically favored under standard basic conditions (e.g.,
/DMF). -
O-Alkylation: Favored by "hard" electrophiles and silver salts (Ag-mediated).
-
N1-Alkylation: Sterically disfavored by the bulky C2-acetyl group but possible with specific directing groups.
The "Hard-Soft" Rule (HSAB Theory):
-
N3 (Soft Center): Reacts best with soft electrophiles (alkyl iodides) in polar aprotic solvents.
-
Oxygen (Hard Center): Reacts with hard electrophiles (acyl chlorides, sulfates) or when the transition state is locked by coordination (e.g.,
).
Regioselectivity Optimization Table:
| Desired Product | Recommended Base | Solvent | Additive | Mechanism Note |
| N3-Alkyl (Major) | DMF / Acetone | None | The N3 proton is the most acidic; the resulting anion alkylates at the most nucleophilic nitrogen. | |
| O-Alkyl | Toluene / Benzene | None | Silver coordinates to the nitrogen, forcing electrophilic attack at the oxygen (O-metallation mechanism). | |
| N1-Alkyl | NaH (Strong) | THF | 15-Crown-5 | Difficult due to C2 steric clash. Requires disrupting the N3-H bonding network completely. |
Visualizing Regioselectivity:
Figure 2: Regiochemical outcomes based on reaction conditions. N3 is the default preference.
Module 3: Stability & Workup
Ticket #103: "The acetyl group disappears or the ring opens during workup."
Issue A: The Haloform Reaction (Oxidative Cleavage)
-
Scenario: You attempted to oxidize a side chain or used bleach/hypochlorite.
-
Result: The C2-acetyl group is a methyl ketone. In the presence of halogens and base, it undergoes the Haloform reaction , cleaving the acetyl group to a carboxylic acid (
) and haloform ( ). -
Fix: Avoid hypohalites. Use mild oxidants like DDQ or
if oxidation elsewhere is required.
Issue B: ANRORC Mechanism (Ring Opening)
-
Scenario: Using strong nucleophiles (e.g., amide anions, hydrazine) at high temperatures.
-
Result: The pyrimidine ring is electron-deficient.[2] Nucleophiles can attack C6, open the ring, and recyclize (ANRORC mechanism), potentially scrambling substituents.
-
Fix: Keep reaction temperatures below 80°C when using hydrazine or strong amine nucleophiles.
References & Validated Sources
-
Rusnac, R., et al. (2020). "Compounds removed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine."[1][3] Chemistry Journal of Moldova, 15(2), 88-98.[1][3]
-
Relevance: Defines the "cyclohexanol" oligomer side-reaction pathway for acetyl-heterocycles.
-
-
Putatunda, S., et al. (2012). "Regioselective N1-alkylation of 3,4-dihydropyrimidin-2(1H)-ones: screening of their biological activities."[4] European Journal of Medicinal Chemistry, 54, 223-231.[4]
-
Relevance: Establishes base-dependency (
) for regioselective alkylation in pyrimidinone systems.
-
-
Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Classic Series: The Chemistry of Heterocyclic Compounds).
-
Relevance: The authoritative text on pyrimidine tautomerism and reactivity profiles.
-
-
Wu, C., et al. (2023). "C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal."[5] Organic Letters, 25, 2531-2536.[5]
-
Relevance: Provides modern mechanistic insights into alkylating electron-deficient heterocycles, applicable to the pyrimidine core.
-
Sources
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. pubs.acs.org [pubs.acs.org]
- 3. msuir.usm.md [msuir.usm.md]
- 4. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the FTIR Spectrum Analysis of 2-acetylpyrimidin-4(5H)-one Carbonyl Bands
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-acetylpyrimidin-4(5H)-one, with a specific focus on the interpretation of its distinct carbonyl (C=O) stretching bands. As researchers in drug development and medicinal chemistry know, pyrimidine derivatives form the backbone of numerous bioactive molecules.[1][2] A precise structural elucidation is paramount, and FTIR spectroscopy serves as a rapid, non-destructive first line of inquiry into the functional group landscape of a molecule.
The case of 2-acetylpyrimidin-4(5H)-one is particularly instructive as it contains two electronically distinct carbonyl groups: an exocyclic acetyl ketone and an endocyclic lactam (amide). Understanding the spectral signature of each is complicated by factors such as conjugation, tautomerism, and intermolecular interactions. This guide will deconstruct these influences, compare the expected spectral features, and provide a robust protocol for empirical validation.
Theoretical Grounding: Factors Influencing Carbonyl Vibrational Frequencies
The position of a carbonyl stretching band in an FTIR spectrum is exquisitely sensitive to its electronic environment. The typical C=O stretch for a simple aliphatic ketone appears around 1715 cm⁻¹.[3][4] However, several structural factors can shift this frequency:
-
Resonance and Conjugation: Delocalization of π-electrons from adjacent double bonds or aromatic rings into the C=O group reduces its double-bond character, weakening the bond and lowering the stretching frequency, typically by 20-40 cm⁻¹.[5][6][7] Amides exhibit a particularly strong resonance effect due to the nitrogen lone pair, which significantly lowers their C=O frequency (Amide I band) to the 1640-1680 cm⁻¹ range.[7][8]
-
Inductive Effects: Electronegative atoms attached to the α-carbon can pull electron density away from the carbonyl group through sigma bonds, strengthening the C=O bond and increasing its stretching frequency.[3][9]
-
Hydrogen Bonding: When a carbonyl oxygen acts as a hydrogen bond acceptor, it lengthens and weakens the C=O bond. This interaction typically results in a downward shift (red shift) of the stretching frequency and significant peak broadening.[3][10]
-
Tautomerism: Pyrimidinone structures are well-known to exist in tautomeric forms, primarily lactam-lactim (keto-enol) equilibrium.[11][12][13] The presence of multiple tautomers in a sample will result in a more complex spectrum, as each form presents a unique vibrational signature.
Predicted FTIR Analysis of 2-acetylpyrimidin-4(5H)-one
Based on its structure, we can predict the characteristics of the two carbonyl bands in 2-acetylpyrimidin-4(5H)-one.
a) The Ring Lactam Carbonyl (C4=O)
This carbonyl is part of a cyclic amide (lactam) and is extensively conjugated with the pyrimidine ring's C=N and C=C bonds. The nitrogen atom's lone pair participates strongly in resonance, significantly lowering the C=O bond order. Therefore, this Amide I band is expected to appear at a relatively low frequency, likely in the 1650-1680 cm⁻¹ range. This is consistent with data from related pyrimidinone structures. For instance, cytosine shows a C=O stretch between 1650-1700 cm⁻¹, and 5-fluorouracil exhibits a band at 1660 cm⁻¹.[14]
b) The Exocyclic Acetyl Carbonyl (C2-C=O)
This group is an α,β-unsaturated ketone, as it is directly conjugated with the pyrimidine ring. A standard saturated ketone absorbs near 1715 cm⁻¹.[4] The conjugation with the heterocyclic ring will decrease this frequency.[7] We can anticipate this peak to appear in the 1685-1705 cm⁻¹ region. The position is higher than the lactam carbonyl because the resonance effect in a conjugated ketone is less pronounced than the lone-pair donation from nitrogen in an amide.
Comparative Summary of Predicted Carbonyl Bands
| Carbonyl Group | Type | Key Influencing Factors | Predicted Frequency (cm⁻¹) |
| Ring C4=O | Endocyclic Lactam (Amide) | Strong N-to-C=O resonance; Conjugation with ring π-system | 1650 - 1680 |
| Acetyl C=O | Exocyclic Ketone | Conjugation with ring π-system | 1685 - 1705 |
Note: These ranges are predictions for a solid-state sample where hydrogen bonding is likely. In a non-polar solvent, these frequencies might shift slightly higher.
The Critical Role of Tautomerism
The interpretation of the spectrum is incomplete without considering potential tautomers. 2-acetylpyrimidin-4(5H)-one can theoretically exist in several forms, which would dramatically alter the observed carbonyl bands. The lactam-lactim tautomerism at the C4 position is particularly relevant.
Caption: Lactam-lactim tautomerism in 2-acetylpyrimidin-4(5H)-one.
If the lactim tautomer (2-acetyl-4-hydroxypyrimidine) is present, the C4=O lactam band would disappear, and a new broad O-H stretching band would emerge around 3200-3500 cm⁻¹. The spectrum would then be dominated by a single carbonyl stretch from the acetyl group. The presence of two distinct, strong bands in the 1650-1710 cm⁻¹ region would be strong evidence for the predominance of the lactam form. Computational and 2D IR studies on similar systems like 4-pyrimidinone have been used to distinguish and assign vibrational modes to different tautomers.[11]
Self-Validating Experimental Protocol: ATR-FTIR Spectroscopy
To empirically determine the carbonyl band positions, Attenuated Total Reflectance (ATR) FTIR is the recommended technique due to its minimal sample preparation and high reproducibility.
Objective: To acquire a high-quality mid-infrared spectrum of solid 2-acetylpyrimidin-4(5H)-one.
Materials:
-
FTIR Spectrometer with a Diamond or Germanium ATR accessory.
-
2-acetylpyrimidin-4(5H)-one, solid powder (1-2 mg).
-
Spatula.
-
Isopropyl alcohol and appropriate lint-free wipes (e.g., Kimwipes).
Methodology:
-
System Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal with a lint-free wipe dampened with isopropyl alcohol. Allow the solvent to evaporate completely.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid 2-acetylpyrimidin-4(5H)-one powder onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The causality here is that the evanescent wave, which probes the sample, only penetrates a few microns from the crystal surface; poor contact will result in a weak, low-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance spectrum.
-
-
Data Analysis:
-
Identify the peak positions (in cm⁻¹) in the carbonyl region (1600-1800 cm⁻¹).
-
Note the relative intensities and shapes (sharp vs. broad) of the bands. Broad bands are often indicative of hydrogen bonding.[10]
-
-
Cleaning: Retract the press, remove the sample powder, and clean the ATR crystal thoroughly with isopropyl alcohol as described in Step 2.
Conclusion
The FTIR spectrum of 2-acetylpyrimidin-4(5H)-one is predicted to show two distinct carbonyl absorption bands. The lower frequency band (approx. 1650-1680 cm⁻¹) can be assigned to the C4=O lactam group, whose frequency is lowered by strong amide resonance. The higher frequency band (approx. 1685-1705 cm⁻¹) corresponds to the C2-acetyl ketone, which is lowered from its baseline value by conjugation but remains at a higher frequency than the lactam. The precise positions and broadening of these bands will be further influenced by solid-state effects like hydrogen bonding. Deviations from this two-band pattern could indicate the presence of a significant population of the lactim tautomer. This comparative analysis, grounded in the fundamental principles of vibrational spectroscopy and validated by a robust experimental protocol, provides a clear framework for the structural characterization of this and other complex heterocyclic molecules.
References
-
ACD/Labs. Infrared and Raman Databases of Reference Spectra. Available from: [Link]
-
LibreTexts Chemistry. IR Spectroscopy of Hydrocarbons. Available from: [Link]
-
ResearchGate. Does anyone know a good and free online database of IR spectra? (2013). Available from: [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]
-
Wiley Science Solutions. KnowItAll IR Spectral Library Collection. Available from: [Link]
-
re3data.org. Spectral Database for Organic Compounds. (2023). Available from: [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). TechRxiv. Available from: [Link]
-
Wang, J., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. Available from: [Link]
-
RSC Publishing. IR Spectroscopic study of hydrogen bonding using a metal carbonyl probe. Available from: [Link]
-
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Preprints.org. Available from: [Link]
-
Starciuc, O., et al. (2021). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. PMC. Available from: [Link]
-
ResearchGate. Peak fitting analysis of IR spectra in the carbonyl region. Available from: [Link]
-
ResearchGate. FT-IR data of pyrimidine derivatives compounds. Available from: [Link]
-
SpectraBase. Online Spectral Database. Available from: [Link]
-
AIP Publishing. (2021). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Available from: [Link]
-
ResearchGate. Figure 2: Characterization of the prepared compounds. The FTIR spectra.... Available from: [Link]
-
Michigan State University Chemistry. Infrared Spectrometry. Available from: [Link]
-
University of Wisconsin-Platteville. (2018). The C=O Stretch. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Available from: [Link]
-
Canadian Science Publishing. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Available from: [Link]
-
Read Chemistry. (2023). Characteristic Absorptions of Carbonyl Compounds. Available from: [Link]
-
Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Available from: [Link]
-
Characteristic Group Vibrations of Organic Molecules II. Available from: [Link]
-
PMC. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. Available from: [Link]
-
ResearchGate. Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Available from: [Link]
-
MDPI. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Available from: [Link]
-
PMC. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Available from: [Link]
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- 2. op.niscpr.res.in [op.niscpr.res.in]
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- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. The C=O Stretch [sites.science.oregonstate.edu]
- 7. readchemistry.com [readchemistry.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 12. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]
Comparative Bioactivity Guide: 2-Acetyl vs. 2-Methyl Pyrimidinone Scaffolds
[1]
Executive Summary
In medicinal chemistry, the optimization of the pyrimidinone scaffold—a privileged structure in kinase inhibitors, antivirals, and epigenetic modulators—often hinges on the substitution at the C2 position. This guide objectively compares the 2-methyl (alkyl, electron-donating) and 2-acetyl (acyl, electron-withdrawing) functionalities.[1]
While the 2-methyl group is a standard "magic methyl" optimization tool used to fill hydrophobic pockets and tune solubility, the 2-acetyl group represents a more aggressive electronic switch. It significantly alters the pKa of the ring nitrogens, introduces a hydrogen bond acceptor, and shifts the metabolic liability from oxidative (CYP450) to reductive (carbonyl reductase) pathways.
Part 1: Physicochemical & Electronic Profiling[1]
The choice between an acetyl and a methyl group is rarely just about steric fit; it is a fundamental decision about the electronic nature of the heterocyclic core.
Table 1: Comparative Physicochemical Properties[1][2]
| Property | 2-Methyl Pyrimidinone | 2-Acetyl Pyrimidinone | Medicinal Chemistry Implication |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-M, -I) | Acetyl reduces the basicity of N1/N3, potentially improving membrane permeability by keeping the molecule neutral at physiological pH.[1] |
| Hammett Constant ( | -0.17 (Methyl) | +0.50 (Acetyl) | Acetyl deactivates the ring towards electrophilic attack but activates it for nucleophilic interactions.[1] |
| H-Bonding | None (Hydrophobic) | H-Bond Acceptor (C=O) | Acetyl can anchor the molecule to Ser/Thr/Tyr residues in the binding pocket.[1] |
| Lipophilicity ( | +0.5 (approx.) | ~0.0 to -0.2 | Methyl increases lipophilicity; Acetyl is more polar due to the carbonyl oxygen.[1] |
| Metabolic Liability | Oxidation (CYP450) | Reduction (AKR/SDR) | Methyl is prone to benzylic-like oxidation; Acetyl is prone to reduction to the secondary alcohol.[1] |
Part 2: Bioactivity & SAR Analysis[1]
The "Magic Methyl" Effect: Hydrophobic Filling & Conformational Lock
The 2-methyl substitution is ubiquitous in kinase inhibitors (e.g., Aurora A and PAK4 inhibitors).
-
Mechanism: The methyl group often displaces high-energy water molecules from a hydrophobic sub-pocket (the "entropy gain").[1]
-
Case Evidence: In 2,4-diaminopyrimidine series targeting PAK4 , the introduction of a methyl group at the 2-position (or adjacent positions) often correlates with a 10-50 fold increase in potency compared to the des-methyl analog. This is attributed to the restriction of bond rotation, locking the bioactive conformation.
-
Limitation: The methyl group is a "metabolic soft spot," frequently serving as the primary site of metabolic clearance via hydroxylation (
).[1]
The "Acetyl Switch": Electronic Tuning & Reactivity
The 2-acetyl group is less common in final drug candidates due to potential reactivity but serves specific purposes.
-
Mechanism: The carbonyl oxygen acts as a vector for hydrogen bonding. Furthermore, the electron-withdrawing nature pulls electron density from the pyrimidinone ring, altering the hydrogen bond donor capability of the NH groups (if present).
-
Bioactivity Case Study: In thiazolo[3,2-a]pyrimidin-5-one derivatives, the 2-acetyl group was identified as a critical pharmacophore for growth stimulant activity.[1] The carbonyl moiety likely interacts with a specific nucleophilic residue in the target protein or participates in a reversible covalent interaction (though less likely than an aldehyde).
-
Risk Factor: Acetyl groups on electron-deficient heterocycles can sometimes act as Michael acceptor precursors if they enolize or if adjacent unsaturation is introduced, potentially leading to promiscuous binding (PAINS).[1]
Part 3: Metabolic Stability & ADME Pathways
Understanding the clearance mechanism is vital for lead optimization.
Diagram 1: Metabolic Divergence
The following diagram illustrates the distinct metabolic fates of the two scaffolds.
Caption: Divergent metabolic pathways: Methyl groups undergo oxidative clearance (CYP450), while Acetyl groups undergo reductive metabolism (Aldo-keto reductases).[1]
Part 4: Experimental Protocols
Protocol A: Comparative Microsomal Stability Assay
To empirically determine the stability difference between a 2-methyl and 2-acetyl analog.[1]
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Test Compounds (10 mM stock in DMSO).
-
Internal Standard (e.g., Propranolol or Diclofenac).
Step-by-Step Methodology:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 minutes.
-
Initiation: Add 100 µL of NADPH regenerating system to initiate the reaction. (Include a "minus NADPH" control to detect non-CYP metabolism).
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL of ice-cold Acetonitrile containing the Internal Standard. Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent ion depletion.
-
Calculation:
Expectation: 2-Methyl analogs often show shorter if the methyl is exposed.[1] 2-Acetyl analogs may show stability in this assay unless cytosolic reductases are present (microsomes lack cytosol; S9 fraction is recommended for acetyl assessment).[1]
Part 5: Decision Framework (SAR Optimization)
When should you choose Acetyl over Methyl? Use this logic flow.
Caption: SAR Decision Tree for selecting between 2-methyl and 2-acetyl substituents based on binding pocket characteristics.
References
-
PAK4 Inhibitor Discovery: Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4.[1][2] PubMed.[1] Link
-
Aurora Kinase Inhibitors: Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed.[1] Link
-
Acetyl Bioactivity: Synthesis and Growth Stimulant Properties of 2-Acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives. ResearchGate.[1] Link
-
Methyl Group Metabolism: Methyl Group Impact in Drug Design. Scribd.[1] Link
-
Metabolic Activation: Metabolic Activation of 2-Methylfuran to Acetylacrolein.[1] PubMed Central.[1] Link
Safety Operating Guide
Navigating the Uncharted: A Guide to the Safe Disposal of 2-acetylpyrimidin-4(5H)-one
This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-seated understanding of safe laboratory practices. We will operate under the precautionary principle, treating 2-acetylpyrimidin-4(5H)-one as a potentially hazardous substance, drawing parallels from the known properties of similar chemical structures.
Part 1: Hazard Assessment & Analogy-Based Precaution
In the absence of a dedicated Safety Data Sheet (SDS) for 2-acetylpyrimidin-4(5H)-one, we turn to analogous compounds to infer potential hazards. A closely related structure, 2-acetylpyridine, is classified as a combustible liquid that causes skin and eye irritation, and may cause respiratory irritation. Pyrimidine derivatives, as a class, are known to exhibit a wide range of biological activities, which underscores the need for careful handling.[1][2] Therefore, it is prudent to assume that 2-acetylpyrimidin-4(5H)-one may possess similar properties.
Assumed Hazard Profile:
| Hazard Class | Inferred Potential | Rationale |
| Flammability | Potentially Combustible | Based on the properties of 2-acetylpyridine. |
| Toxicity | Potentially Harmful | Pyrimidine derivatives can exhibit significant biological activity and cytotoxicity.[1][2] |
| Irritancy | Skin and Eye Irritant | A common characteristic of similar aromatic and heterocyclic compounds. |
| Reactivity | Incompatible with strong oxidizing agents, acids, and bases. | Based on the general reactivity of ketones and nitrogen-containing heterocycles. |
| Environmental | Potentially Harmful to Aquatic Life | Heterocyclic compounds can be persistent in the environment.[3] |
This assumed profile dictates a cautious and systematic approach to disposal, in line with guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling 2-acetylpyrimidin-4(5H)-one for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required to protect against skin contact.
-
Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary. All handling of the compound should ideally be performed within a certified chemical fume hood.
Part 3: Spill Management - A Rapid and Methodical Response
Accidents can happen, and a well-defined spill response plan is crucial.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the correct PPE as outlined in Part 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spread. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean the Spill: Carefully scoop the absorbed material or the covered solid into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor or environmental health and safety officer, regardless of the size.
Part 4: Waste Disposal - A Structured and Compliant Pathway
The disposal of 2-acetylpyrimidin-4(5H)-one must adhere to all local, state, and federal regulations. The cardinal rule is: do not dispose of this chemical down the drain or in the regular trash.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
-
Dedicated Waste Container: 2-acetylpyrimidin-4(5H)-one waste should be collected in a dedicated, clearly labeled, and chemically compatible container. The container must have a secure, tight-fitting lid.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially those containing incompatible materials such as strong acids, bases, or oxidizing agents. Mixing incompatible wastes can lead to dangerous chemical reactions.[5]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-acetylpyrimidin-4(5H)-one".
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 2-acetylpyrimidin-4(5H)-one.
Caption: Disposal workflow for 2-acetylpyrimidin-4(5H)-one.
Step-by-Step Disposal Protocol
-
Transfer to Waste Container: Carefully transfer the waste 2-acetylpyrimidin-4(5H)-one (whether in solid or solution form) into the designated hazardous waste container. If transferring a solid, use a funnel to avoid spills.
-
Secure the Container: Tightly seal the lid of the waste container.
-
Decontaminate Exterior: Wipe the exterior of the container with a damp cloth to remove any residual contamination. Dispose of the cloth as hazardous waste.
-
Store Appropriately: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed hazardous waste disposal companies.
-
Maintain Records: Keep a record of the amount of waste generated and the date it was placed in the accumulation area.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of chemical waste is a fundamental responsibility of every researcher. While the absence of specific data for 2-acetylpyrimidin-4(5H)-one presents a challenge, it also provides an opportunity to reinforce the importance of a cautious and principled approach to laboratory safety. By treating this compound with the respect it deserves and adhering to the established guidelines for hazardous waste management, we can ensure the safety of ourselves, our colleagues, and the environment.
References
-
MDPI. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
PubMed. (2007, March 15). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Retrieved from [Link]
-
MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
PubMed. (1993). Synthesis and fungitoxicity of some pyrimidine derivatives. Retrieved from [Link]
-
McMurry University. Chemical and Hazardous Waste Management and Disposal Policy. Retrieved from [Link]
-
NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
